molecular formula C19H22N2O3 B11314889 1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol

1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B11314889
M. Wt: 326.4 g/mol
InChI Key: ZOTAOZWLEHOYGF-UHFFFAOYSA-N
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Description

1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol is a complex organic compound that features a benzimidazole ring, a methoxymethyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol typically involves multiple steps. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The methoxymethyl group can be introduced via a methylation reaction using methanol and a suitable catalyst. The final step involves the attachment of the methylphenoxy group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The methoxymethyl and methylphenoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Oxaliplatin: A platinum-based drug with a similar benzimidazole structure.

Uniqueness

1-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

1-[2-(methoxymethyl)benzimidazol-1-yl]-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C19H22N2O3/c1-14-7-9-16(10-8-14)24-12-15(22)11-21-18-6-4-3-5-17(18)20-19(21)13-23-2/h3-10,15,22H,11-13H2,1-2H3

InChI Key

ZOTAOZWLEHOYGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O

Origin of Product

United States

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